

Spectroscopic data for 5-Nitroisoindolin-1-one (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitroisoindolin-1-one

Cat. No.: B1355421

[Get Quote](#)

Spectroscopic Data for 5-Nitroisoindolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroisoindolin-1-one is a heterocyclic organic compound with the CAS number 876343-38-3 and the molecular formula $C_8H_6N_2O_3$.^{[1][2]} This molecule is of interest to researchers in medicinal chemistry and materials science due to its isoindolinone core, a scaffold present in various biologically active compounds. This technical guide provides a summary of its known physicochemical properties and outlines the standard experimental protocols for acquiring key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Disclaimer: Extensive searches of publicly available scientific databases did not yield a complete, experimentally verified set of spectroscopic data specifically for **5-Nitroisoindolin-1-one**. Therefore, this guide presents representative spectroscopic data from a closely related, structurally analogous compound, 3-(benzylamino)isoindolin-1-one, for illustrative purposes. The experimental protocols provided are generalized best practices applicable to the analysis of **5-Nitroisoindolin-1-one** and similar derivatives.

Physicochemical Properties of 5-Nitroisoindolin-1-one

Property	Value	Reference
CAS Number	876343-38-3	[1] [2]
Molecular Formula	C ₈ H ₆ N ₂ O ₃	[1] [2]
Molar Mass	178.14 g/mol	[1]
Predicted Density	1.449 ± 0.06 g/cm ³	[1]
Predicted Boiling Point	505.8 ± 50.0 °C	[1]
Predicted pKa	12.36 ± 0.20	[1]

Representative Spectroscopic Data: 3-(benzylamino)isoindolin-1-one

The following data for 3-(benzylamino)isoindolin-1-one is presented to provide researchers with an example of the expected spectral characteristics for an isoindolinone derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data[\[3\]](#)

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
7.84-7.82	m	2H	Aromatic protons
7.82-7.47	m	-	Aromatic protons

¹³C NMR (Carbon-13 NMR) Data[\[3\]](#)

Chemical Shift (δ) (ppm)	Assignment
170.2	C=O (Amide)
144.4	Aromatic C
132.1	Aromatic CH
131.9	Aromatic CH
129.0	Aromatic CH
123.7	Aromatic CH
123.4	Aromatic CH
68.4	CH
53.3	-
35.0	-
33.5	-
25.9	-
24.8	-
24.6	-

Infrared (IR) Spectroscopy

Characteristic IR absorption bands for isoindolinone and nitro functional groups are provided below.

Wavenumber (cm^{-1})	Functional Group	Vibration
~3300	N-H	Stretching
~1680	C=O	Amide I band, stretching
~1550 and ~1350	N-O	Asymmetric and symmetric stretching (NO_2)
~1600-1450	C=C	Aromatic ring stretching

Mass Spectrometry (MS)

The mass spectrum of an isoindolinone derivative would be expected to show a molecular ion peak (M^+) corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the substituent groups and fragmentation of the heterocyclic ring. For **5-Nitroisoindolin-1-one**, the exact mass would be 178.0378 g/mol .

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). The choice of solvent will depend on the solubility of the compound.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1H NMR Acquisition:

- The 1H NMR spectrum should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for better resolution.
- A standard single-pulse experiment is typically used.
- The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

3. ^{13}C NMR Acquisition:

- The ^{13}C NMR spectrum is acquired on the same instrument.

- A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
- A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

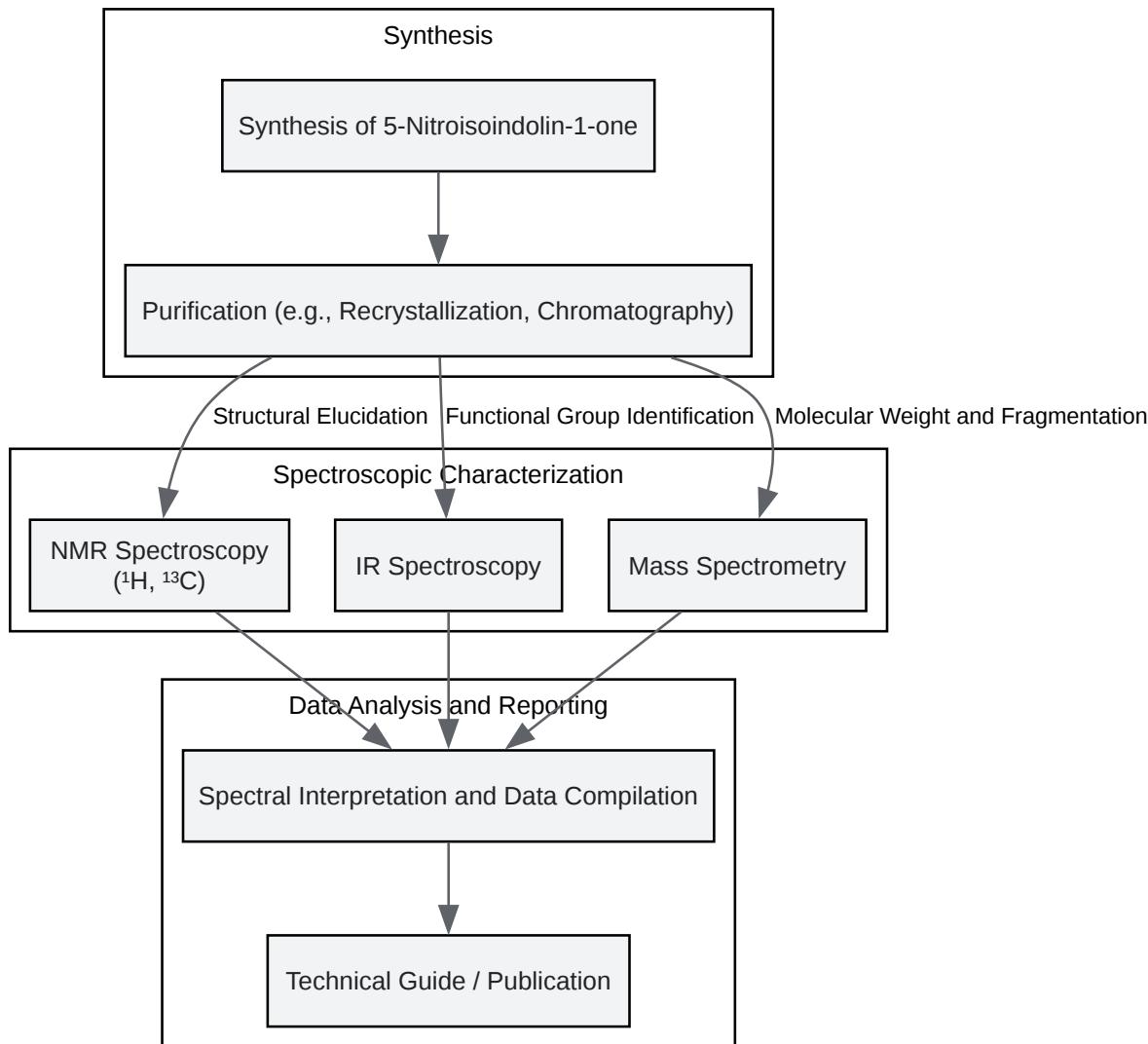
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

- Record a background spectrum of the empty ATR crystal.
- Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

1. Sample Preparation:


- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

2. Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a compound like **5-Nitroisoindolin-1-one**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 5-nitro-2,3-dihydroisoindol-1-one | CAS 876343-38-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic data for 5-Nitroisoindolin-1-one (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1355421#spectroscopic-data-for-5-nitroisoindolin-1-one-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com